molecular formula C19H12Cl2O2 B5731591 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone

2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone

Cat. No. B5731591
M. Wt: 343.2 g/mol
InChI Key: XJSRHYWFGVSXRN-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to induce oxidative stress in cells, making it a valuable tool for studying the mechanisms of oxidative stress and its effects on cellular function.

Mechanism of Action

2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone induces oxidative stress by generating reactive oxygen species (ROS) through redox cycling. This compound is reduced to its semiquinone form by cellular reductases, which can then react with oxygen to generate superoxide radicals. These radicals can then react with other molecules in the cell, leading to oxidative damage and cellular dysfunction.
Biochemical and Physiological Effects:
This compound-induced oxidative stress has been shown to have a range of biochemical and physiological effects on cells. It can activate cellular signaling pathways, induce apoptosis, and impair mitochondrial function. This compound has also been shown to induce DNA damage and alter gene expression in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular function in a controlled environment. However, one limitation of using this compound is its potential toxicity to cells, as high concentrations can lead to cell death.

Future Directions

There are several future directions for research involving 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone. One area of research is the development of new compounds that can induce oxidative stress in a more specific and controlled manner. Another area of research is the development of new therapies that can target oxidative stress in diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms of this compound-induced oxidative stress and its effects on cellular function.

Synthesis Methods

2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone can be synthesized by reacting 2,4-dichlorostyrene with 3-methyl-1,4-naphthoquinone in the presence of a strong acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone has been used in a wide range of scientific research applications, including studies on cellular signaling pathways, mitochondrial function, and oxidative stress. It has been shown to induce oxidative stress in a variety of cell types, including neurons, endothelial cells, and cancer cells. This compound has also been used to study the effects of oxidative stress on mitochondrial function, as it can disrupt the electron transport chain and induce mitochondrial dysfunction.

properties

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-methylnaphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O2/c1-11-14(9-7-12-6-8-13(20)10-17(12)21)19(23)16-5-3-2-4-15(16)18(11)22/h2-10H,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSRHYWFGVSXRN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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